High-Throughput Screening Activity: Cancer Stem Cell Inhibition
In a primary cell-based HTS assay designed to identify inhibitors of cancer stem cells, 5-(Pyrimidin-5-YL)-1,2,3,4-tetrahydroisoquinoline was identified as active [1]. This screening result differentiates it from the vast majority of untested compounds and positions it within a specific, therapeutically relevant biological context.
| Evidence Dimension | Inhibition of cancer stem cells in a cell-based assay |
|---|---|
| Target Compound Data | Active in primary HTS |
| Comparator Or Baseline | Inactive compounds in the same assay (majority of 45 tested compounds) |
| Quantified Difference | Not quantifiable from available data; qualitative differentiation. |
| Conditions | Luminescence cell-based primary HTS measured via plate reader (PubChem AID 504535). |
Why This Matters
This specific bioactivity is a key differentiator for researchers focused on oncology target discovery or cancer stem cell biology, providing a known starting point for follow-up studies.
- [1] National Center for Biotechnology Information. PubChem BioAssay Summary AID 504535: Luminescence Cell-Based Primary HTS to Identify Inhibitors of Cancer Stem Cells. View Source
